![molecular formula C42H48F3O5- B14281475 6-[({8-[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate CAS No. 126675-87-4](/img/structure/B14281475.png)
6-[({8-[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[({8-[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and materials science. Its structure includes a naphthalene core, a biphenyl group, and a trifluorooctan-2-yl moiety, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[({8-[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the naphthalene-2-carboxylate core, followed by the introduction of the biphenyl and trifluorooctan-2-yl groups through a series of coupling reactions. Common reagents used in these reactions include palladium catalysts, organic solvents like dichloromethane, and bases such as potassium carbonate. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and consistent production of high-quality material. The scalability of the synthetic route is crucial for meeting the demands of various applications.
Analyse Chemischer Reaktionen
Types of Reactions
6-[({8-[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate can undergo several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, enhancing the compound’s reactivity.
Reduction: Reduction reactions can simplify the structure or alter its electronic properties.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitution, can replace specific groups within the molecule, leading to derivatives with varied properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions typically result in derivatives with modified functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
6-[({8-[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, contributing to the development of new chemical entities.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and inflammatory conditions.
Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 6-[({8-[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and signaling pathways. The compound’s trifluorooctan-2-yl moiety is particularly important for its binding affinity and specificity, influencing its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-[({8-[4’-(Octyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate
- 6-[({8-[4’-(Hexyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate
Uniqueness
Compared to similar compounds, 6-[({8-[4’-(Decyloxy)[1,1’-biphenyl]-4-yl]-1,1,1-trifluorooctan-2-yl}oxy)carbonyl]naphthalene-2-carboxylate stands out due to its longer alkyl chain (decyloxy group), which enhances its hydrophobicity and potentially improves its interaction with lipid membranes. This unique feature may contribute to its superior performance in certain applications, such as drug delivery and material science.
Eigenschaften
CAS-Nummer |
126675-87-4 |
|---|---|
Molekularformel |
C42H48F3O5- |
Molekulargewicht |
689.8 g/mol |
IUPAC-Name |
6-[8-[4-(4-decoxyphenyl)phenyl]-1,1,1-trifluorooctan-2-yl]oxycarbonylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C42H49F3O5/c1-2-3-4-5-6-7-10-13-28-49-38-26-24-33(25-27-38)32-18-16-31(17-19-32)14-11-8-9-12-15-39(42(43,44)45)50-41(48)37-23-21-34-29-36(40(46)47)22-20-35(34)30-37/h16-27,29-30,39H,2-15,28H2,1H3,(H,46,47)/p-1 |
InChI-Schlüssel |
OINOUEYLFFBPMJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCCC(C(F)(F)F)OC(=O)C3=CC4=C(C=C3)C=C(C=C4)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Butylphenyl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14281411.png)
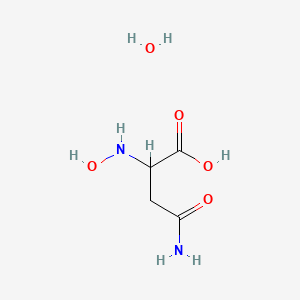
![2-[2,3-Difluoro-4-(heptyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B14281425.png)
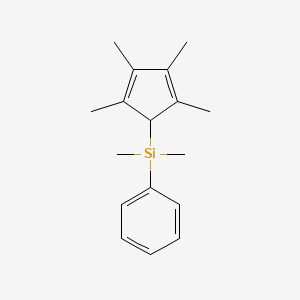
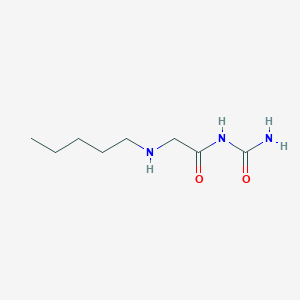

![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)
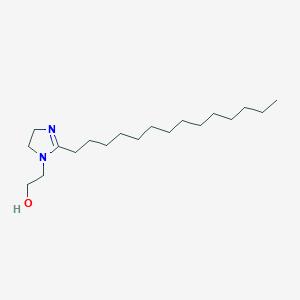
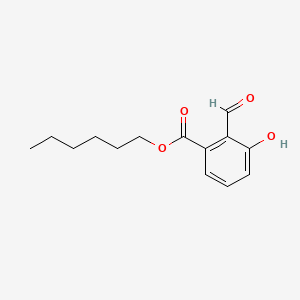
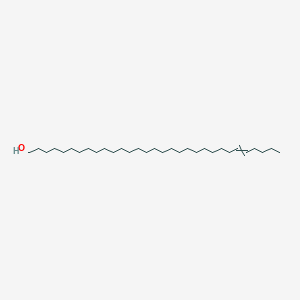

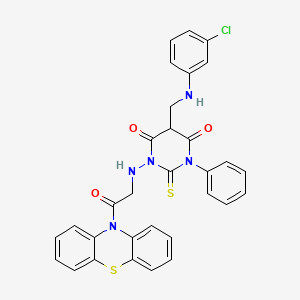
![3,3-Dimethyl-3,4-dihydro-2H-naphtho[1,2-b]pyran-2-one](/img/structure/B14281487.png)
![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)
